molecular formula C18H23N3 B2500149 {4-[2-amino-1-(2,3-dihydro-1H-indol-1-yl)ethyl]phenyl}dimethylamine CAS No. 954568-18-4

{4-[2-amino-1-(2,3-dihydro-1H-indol-1-yl)ethyl]phenyl}dimethylamine

Cat. No.: B2500149
CAS No.: 954568-18-4
M. Wt: 281.403
InChI Key: XQCDZEWIWQFYKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-[2-amino-1-(2,3-dihydro-1H-indol-1-yl)ethyl]phenyl}dimethylamine is a useful research compound. Its molecular formula is C18H23N3 and its molecular weight is 281.403. The purity is usually 95%.
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Scientific Research Applications

Sigma-1 Receptor Mediated Roles in Tissue Protection and Regeneration A study delves into the potential sigma-1 receptor-mediated roles of N,N-dimethyltryptamine (DMT), a compound structurally related to the aforementioned chemical, emphasizing its significance beyond psychotropic effects. DMT is identified as an endogenous ligand for the sigma-1 receptor, hinting at its involvement in cellular protective mechanisms, tissue regeneration, and immune system modulation. This discovery underscores the compound's potential beyond its neurological activity, suggesting broader biological functions and offering new avenues for medical therapy development (Frecska et al., 2013).

Bioactivities of Dietary Phenolamides Research into phenolamides, which share a similar concern for the interaction between phenolic compounds and amino acid derivatives, points towards their significant health benefits. Dietary phenolamides, a category of compounds that includes various hydroxycinnamic acid amides, have been shown to possess anti-inflammatory and antioxidant properties. This line of research highlights the importance of understanding the chemistry and biological activity of compounds derived from the interaction of amino acids with phenolic structures, potentially relevant to the compound (Wang et al., 2020).

Applications in Advanced Oxidation Processes The exploration of advanced oxidation processes (AOPs) for the degradation of organic pollutants underscores the relevance of understanding the chemical behavior of complex organic compounds, including those similar to the specified chemical structure. Studies focusing on the kinetics, mechanisms, and by-products of AOPs applied to organic contaminants reveal the intricate interactions between these compounds and reactive species. This research domain offers insights into the environmental fate and treatment strategies for a wide array of organic chemicals, potentially including the compound of interest (Qutob et al., 2022).

Microbial Metabolites and Non-Alcoholic Fatty Liver Disease The study of aromatic amino acids and their microbial metabolites highlights the intricate relationship between metabolism, microbiota, and disease states such as non-alcoholic fatty liver disease (NAFLD). Understanding how derivatives of aromatic amino acids, produced through microbial activity, influence disease mechanisms offers a valuable perspective on the systemic impacts of bioactive compounds. This research emphasizes the complexity of metabolic interactions and their relevance to health and disease, providing a context for evaluating the systemic effects of similar compounds (Shcherbakova et al., 2020).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that influences a variety of biological activities . The interaction often results in changes at the molecular level, which can lead to observable effects at the cellular and organismal levels.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations can result in a variety of outcomes, depending on the specific biological activity being influenced.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it is likely that the effects of this compound’s action would be observable at both the molecular and cellular levels.

Properties

IUPAC Name

4-[2-amino-1-(2,3-dihydroindol-1-yl)ethyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3/c1-20(2)16-9-7-15(8-10-16)18(13-19)21-12-11-14-5-3-4-6-17(14)21/h3-10,18H,11-13,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCDZEWIWQFYKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CN)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.